4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C13H8Cl3NO. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2-amino-5-chlorophenol with 2,3-dichlorobenzoxazole-5-carbaldehyde under reflux conditions. The reaction is carried out in an ethanol solution, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of industrial-grade solvents and reagents, along with purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with metal ions and biological macromolecules. The compound acts as a ligand, coordinating with metal ions through its imino and phenolic groups. This coordination can lead to the formation of stable metal complexes with unique electronic properties . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-(2,6-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-(2-phenoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of metal complexes with specific photophysical and antimicrobial properties .
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-4-6-17(26)11(8-12)10-24-13-5-7-18-16(9-13)25-20(27-18)14-2-1-3-15(22)19(14)23/h1-10,26H |
InChI Key |
NIALMGCWMHMVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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